

HPLC method for "Methyl 2-methoxy-4-methylbenzoate" analysis

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Compound of Interest

Compound Name: *Methyl 2-methoxy-4-methylbenzoate*

CAS No.: *81245-24-1*

Cat. No.: *B2568092*

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An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of **Methyl 2-methoxy-4-methylbenzoate**

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Methyl 2-methoxy-4-methylbenzoate**. The methodology is designed for researchers, scientists, and drug development professionals requiring an accurate and precise assay for purity determination and quality control. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and water, leveraging the hydrophobic properties of the analyte. This document provides a comprehensive guide covering the scientific principles of the separation, detailed experimental protocols, and a complete method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

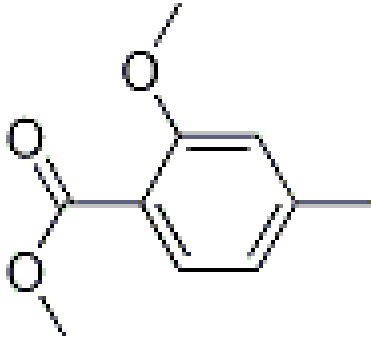
Introduction and Scientific Rationale

Methyl 2-methoxy-4-methylbenzoate is an aromatic ester with applications in organic synthesis and as an intermediate in the manufacturing of various chemical compounds. Accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies.

Principle of Separation: The analytical approach is founded on the principles of reversed-phase chromatography. **Methyl 2-methoxy-4-methylbenzoate** is a moderately non-polar (hydrophobic) molecule due to its aromatic ring and ester functional group.[1] In RP-HPLC, the stationary phase (typically a C18 alkyl-silane) is non-polar, while the mobile phase is polar (a mixture of water and a less polar organic solvent). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Analytes with greater hydrophobicity, like **Methyl 2-methoxy-4-methylbenzoate**, are retained longer on the column. The elution strength of the mobile phase is modulated by adjusting the ratio of the organic solvent (acetonitrile in this method); a higher concentration of acetonitrile reduces analyte retention.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to developing a specific and reliable analytical method.

| Property | Value | Source |
|--------------------|---|--------|
| Chemical Structure |  | [2] |
| CAS Number | 81245-24-1 | [2] |
| Molecular Formula | C ₁₀ H ₁₂ O ₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 263-265°C | [2] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Materials

- Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a binary or quaternary pump, an autosampler, and a column oven.
- Column: C18, 250 mm x 4.6 mm, 5 μm particle size (or equivalent).
- Chemicals:
 - Acetonitrile (HPLC Grade)
 - Water (HPLC Grade or Milli-Q)
 - Formic Acid (ACS Grade)
 - **Methyl 2-methoxy-4-methylbenzoate** reference standard (>98% purity).

- Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 μm or 0.22 μm syringe filters.[3]

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

| Parameter | Condition | Rationale |
|----------------------|--|--|
| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid | The acetonitrile/water ratio provides optimal retention and resolution. Formic acid ensures a consistent pH to improve peak shape and is compatible with mass spectrometry if needed.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 274 nm | Chosen to maximize sensitivity based on the UV absorbance of the substituted benzene chromophore. |
| Injection Volume | 10 μL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any minor impurities. |

Preparation of Solutions

- Mobile Phase Preparation:
 - Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.
 - Combine them in a suitable 1 L flask.
 - Add 1.0 mL of formic acid.
 - Mix thoroughly and degas using sonication or vacuum filtration.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 25 mg of **Methyl 2-methoxy-4-methylbenzoate** reference standard into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase. Mix until homogeneous. This solution should be stored under refrigeration.
- Working Standard Solution (100 µg/mL):
 - Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
 - Dilute to volume with the mobile phase and mix thoroughly.
- Sample Preparation:
 - Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
 - Dilute to volume with the mobile phase.
 - Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.
 - Prior to injection, filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[5]

Analytical Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose.[6] The validation should be performed according to ICH Q2(R2) guidelines.[7][8]

System Suitability

Before any validation run or sample analysis, a system suitability test must be performed by injecting the working standard solution in replicate (n=5).

| Parameter | Acceptance Criteria | Purpose |
|--|---------------------|--------------------------------|
| Tailing Factor (T) | $T \leq 2.0$ | Ensures peak symmetry. |
| Theoretical Plates (N) | $N \geq 2000$ | Measures column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | $\leq 2.0\%$ | Demonstrates system precision. |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

- Protocol: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and a sample solution. Stress the sample under acidic, basic, oxidative, and thermal conditions to generate potential degradation products.
- Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. The peak purity should be evaluated if using a PDA detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[9]

- Protocol:

- Perform a serial dilution of the Standard Stock Solution to prepare at least five calibration standards. A suggested range is 25-150% of the working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).
- Inject each standard in triplicate.
- Construct a calibration curve by plotting the mean peak area against the concentration.
- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

- Protocol:
 - Spike a placebo or a pre-analyzed sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
 - Prepare each level in triplicate (for a total of 9 determinations).[9]
 - Analyze the samples and calculate the percent recovery.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

- Repeatability (Intra-day Precision):
 - Protocol: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[9]
 - Acceptance Criteria: The RSD of the results should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day Ruggedness):

- Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
- Acceptance Criteria: The RSD of the combined results from both days should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$ (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
- Acceptance Criteria: The LOQ should be verified by analyzing a standard at the determined concentration and confirming acceptable precision and accuracy.

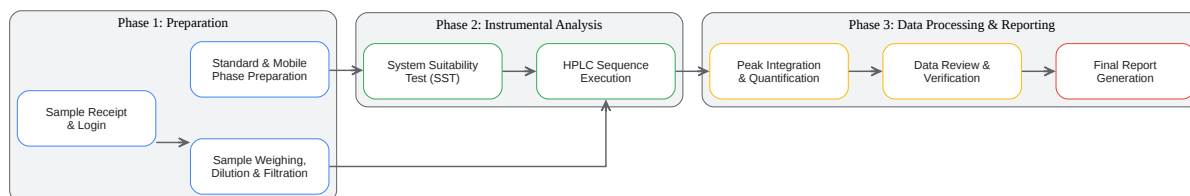
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- Protocol: Introduce small changes to the method parameters one at a time, such as:
 - Flow rate (± 0.1 mL/min)
 - Mobile phase composition (e.g., Acetonitrile $\pm 2\%$)
 - Column temperature ($\pm 2^\circ\text{C}$)
- Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Analytical Workflow Visualization

The following diagram illustrates the complete analytical process from sample receipt to the final report.



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Caption: End-to-end workflow for the HPLC analysis of **Methyl 2-methoxy-4-methylbenzoate**.

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